H-Gly-Gly-AMC

Overview

Description

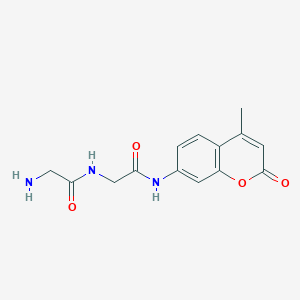

H-Gly-Gly-AMC (CAS: 208645-74-3) is a fluorogenic peptide substrate consisting of two glycine residues linked to 7-amino-4-methylcoumarin (AMC). This compound is widely used in enzymatic assays, particularly for studying proteolytic activity, as the AMC moiety fluoresces upon cleavage by specific enzymes (e.g., proteases or peptidases). The dipeptide sequence (Gly-Gly) provides a minimalistic structure, making it a versatile tool for probing enzyme specificity and kinetics under controlled conditions . It is commercially available through suppliers like Cambridge Isotope Laboratories (CIL) and is classified under organic reagents, requiring storage in alignment with laboratory safety protocols for amino acid derivatives .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-AMC

Resin Selection and Initial Functionalization

SPPS remains the gold standard for synthesizing this compound due to its scalability and high purity yields. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) -protected amino acids anchored to Wang or trityl resins. For example, trityl resin (0.2 mmol/g loading capacity) is preferred for C-terminal AMC conjugation due to its acid-labile properties, enabling gentle cleavage without damaging the coumarin moiety . Pre-loaded Fmoc-Gly-Wang resin is alternatively used for sequential glycine additions, though trityl resins exhibit superior performance in retaining AMC integrity during final cleavage .

Sequential Amino Acid Coupling

The glycine dimer is assembled using automated SPPS protocols. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) serves as the primary coupling reagent, activated by N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) . A fourfold molar excess of Fmoc-Gly-OH relative to resin-bound amino acids ensures >95% coupling efficiency, with reactions proceeding for 45–60 minutes under nitrogen atmosphere . After each coupling cycle, Fmoc deprotection is achieved using 20% piperidine in NMP (2 × 2 minutes + 1 × 5 minutes) .

AMC Conjugation and Final Cleavage

Following glycyl-glycine assembly, the N-terminal Fmoc group is removed, and the resin-bound peptide is reacted with H-Gly-AMC in the presence of PyBOP (5.0 equivalents) and DIPEA (10.0 equivalents) in DMF . This step requires overnight incubation to ensure complete amide bond formation between the dipeptide and AMC. Subsequent cleavage from the resin employs a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), phenol, and water (92.5:2.5:2.5:2.5 v/v) for 3 hours at room temperature . The crude product is precipitated in cold diethyl ether/pentane (3:1), centrifuged, and lyophilized to yield this compound as a pale yellow solid .

Table 1: SPPS Reagents and Conditions for this compound

Solution-Phase Synthesis of this compound

Stepwise Glycine Activation

Solution-phase synthesis is less common but offers flexibility for small-scale production. Glycine monomers are sequentially activated using HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in tetrahydrofuran (THF). The first glycine is protected at the N-terminus with Boc (tert-butoxycarbonyl), while the C-terminal carboxyl group is activated for coupling to the second glycine . After dimerization, the Boc group is removed with 30% TFA in dichloromethane, exposing the amine for AMC conjugation .

AMC Coupling and Purification

The free amine of glycyl-glycine reacts with AMC’s carboxyl group under mixed anhydride conditions using isobutyl chloroformate and N-methylmorpholine . The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Crude this compound is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >98% purity as confirmed by LC-MS .

Table 2: Solution-Phase Synthesis Metrics

| Parameter | Value | Reference |

|---|---|---|

| Activation Reagent | DCC/HOBt | |

| Coupling Reagent | Isobutyl chloroformate | |

| Solvent | THF/Ethyl acetate | |

| Purification Method | Reverse-phase HPLC | |

| Final Purity | ≥98% |

Comparative Analysis of Synthesis Methods

Yield and Purity

SPPS consistently delivers higher yields (70–85%) compared to solution-phase methods (50–65%) due to minimized intermediate isolation steps . Automation reduces human error, while trityl resin’s selective cleavage enhances AMC stability . Conversely, solution-phase synthesis suffers from racemization during glycine activation, necessitating rigorous chiral HPLC analysis .

Scalability and Cost

SPPS requires significant upfront investment in automated synthesizers and specialized resins, making it cost-prohibitive for small laboratories . Solution-phase synthesis, though lower-yielding, employs cheaper reagents and standard glassware, favoring academic settings with budget constraints .

Applications in Biochemical Assays

This compound synthesized via SPPS demonstrates superior performance in fluorogenic assays due to minimal free AMC contamination (<2% vs. 5–8% in solution-phase products) . This high purity is critical for sensitive protease activity measurements, where background fluorescence skews kinetic data .

Challenges and Optimization Strategies

AMC Degradation During Cleavage

Prolonged exposure to TFA causes partial AMC decomposition, reducing final yields. Incorporating scavengers like TIPS and phenol mitigates this by neutralizing reactive cations during cleavage . Alternative cleavage cocktails (e.g., HFIP/DCM) are less effective for trityl resins but preserve AMC integrity in Wang resin-based syntheses .

Racemization in Solution-Phase Synthesis

The absence of steric hindrance in glycine increases racemization risk during DCC-mediated activation. Substituting PyBOP for DCC reduces this by forming stable active esters, though at higher reagent costs .

Chemical Reactions Analysis

Types of Reactions: Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin results in the release of a fluorescent signal .

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific proteases and are conducted under physiological conditions (pH 7.4, 37°C). The reactions can be monitored using fluorescence spectroscopy to measure the release of 7-amido-4-methylcoumarin .

Major Products Formed: The major product formed from the hydrolysis of Gly-Gly-AMC is 7-amido-4-methylcoumarin, which emits a fluorescent signal upon release. This property is utilized in various biochemical assays to quantify protease activity .

Scientific Research Applications

Chemical Properties and Mechanism of Action

H-Gly-Gly-AMC has the molecular formula and is characterized by its ability to emit fluorescence upon cleavage by specific enzymes. The mechanism involves hydrolysis of the peptide bond between the two glycine residues, leading to the release of the fluorescent 7-amido-4-methylcoumarin moiety. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics.

Key Applications

-

Enzymatic Assays

- This compound is primarily used as a substrate in enzymatic assays to study the kinetics and specificity of various proteases. The increase in fluorescence correlates with enzyme activity, allowing researchers to monitor real-time proteolytic processes.

-

Cell-Based Assays

- In biological research, this compound is employed in cell-based assays to evaluate intracellular protease activity. This is crucial for understanding protein degradation pathways and cellular responses to stimuli.

-

Diagnostic Applications

- The compound is utilized in diagnostic assays to detect bacterial infections by measuring the activity of bacterial proteases. This application is particularly relevant in clinical settings where rapid detection of pathogens is essential.

-

Quality Control in Industry

- In industrial applications, this compound serves as a quality control measure to monitor protease activity in products such as detergents and food items. Its ease of use and sensitivity make it suitable for routine testing.

Case Studies and Research Findings

- Protease Activity Measurement

- Interaction Studies

-

Clinical Diagnostics

- In clinical settings, this compound has been employed to develop rapid diagnostic tests for bacterial infections. Its ability to provide quantitative results quickly makes it a promising candidate for point-of-care testing.

Mechanism of Action

The mechanism of action of Gly-Gly-AMC involves its hydrolysis by specific proteases. The proteases recognize and cleave the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to quantify the protease activity. The molecular targets of Gly-Gly-AMC are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

H-Gly-Gly-AMC belongs to a family of AMC-conjugated substrates. Below is a detailed comparison with structurally and functionally related compounds, focusing on physicochemical properties, enzyme specificity, and research applications.

Structural and Functional Analogues

Key Research Findings

Enzyme Specificity :

- This compound is less selective compared to H-Arg-Arg-AMC·3HCl, which is optimized for trypsin-like serine proteases due to its arginine-rich sequence .

- H-Lys-AMC exhibits higher specificity for lysosomal enzymes like cathepsin B, as demonstrated in fluorescence-based kinetic assays .

In contrast, H-Arg-Arg-AMC·3HCl shows higher catalytic efficiency ($k{cat}/Km$) for kallikrein-related peptidases .

Analytical Utility: Unlike 2-aminobenzamide (2-AB), which is used in glycan profiling via HPLC (GlycoBase tools), this compound serves as a real-time fluorescent reporter in enzymatic assays .

Stability and Handling

- Storage : this compound requires storage at -20°C in dry conditions, similar to H-Arg-Arg-AMC·3HCl. Organic reagents in this class are sensitive to hydrolysis and light .

Research Context and Limitations

- Supplier Variability : Purity and stability may vary between suppliers (e.g., CIL vs. GLPBIO), impacting reproducibility in kinetic studies .

- Application Scope : this compound is ideal for preliminary screening, whereas specialized substrates (e.g., H-Arg-Arg-AMC) are better suited for targeted enzyme characterization .

Biological Activity

H-Gly-Gly-AMC (N-Hydroxyacetylglycylglycine-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely utilized in biochemical assays, particularly for studying proteolytic enzymes. Its biological activity is primarily attributed to its role as a substrate for specific endopeptidases, which cleave the peptide bond between the glycine residues, releasing the fluorescent moiety, 7-amido-4-methylcoumarin (AMC). This property allows researchers to monitor enzyme activity through fluorescence measurements, making this compound an essential tool in various biological and pharmacological studies.

The enzymatic reaction involving this compound can be summarized as follows:

Upon cleavage by endopeptidases, the release of AMC leads to an increase in fluorescence that is directly proportional to the enzyme's activity. This mechanism has been extensively utilized in assays to quantify protease activity across different biological contexts .

Applications in Research

This compound has several applications in biochemical research:

- Protease Activity Measurement : It serves as a substrate for various proteases, allowing for the quantification of enzyme activity in different biological samples. For instance, studies have shown its effectiveness in measuring Dipeptidyl Peptidase-4 (DPP-4) activity, which is crucial for glucose metabolism and insulin regulation .

- Fluorescence Resonance Energy Transfer (FRET) : this compound can be used in FRET assays to study protein-protein interactions. In this application, this compound is labeled with a donor fluorophore, and upon interaction with an acceptor molecule, a measurable change in fluorescence occurs.

- Drug Development : The compound is often employed in the characterization of new inhibitors targeting specific proteases. For example, ZY15557, a novel DPP-4 inhibitor, was tested using this compound to evaluate its efficacy and mechanism of action .

Case Study 1: DPP-4 Inhibition

A study investigated the effects of ZY15557 on DPP-4 activity using this compound as a substrate. The results indicated that ZY15557 significantly inhibited DPP-4 activity in vivo, leading to enhanced levels of active GLP-1 and insulin in diabetic animal models. The study provided insights into the pharmacological potential of DPP-4 inhibitors for managing type 2 diabetes .

| Parameter | Value |

|---|---|

| Ki (inhibition constant) | 5.53 nM |

| Half-life | 35.8 min |

| Duration of DPP-4 inhibition | Up to 168 h |

Case Study 2: Proteolytic Activity Profiling

Another research project utilized this compound to profile proteolytic activities in Angiostrongylus costaricensis, a parasitic nematode. The study characterized peptidase signatures across different developmental stages using a diverse library of peptide substrates. The findings highlighted the role of peptidases in host-parasite interactions and their potential as drug targets .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using H-Gly-Gly-AMC in protease activity assays?

this compound is a fluorogenic substrate widely used to measure protease activity. A standard protocol involves:

- Substrate Preparation : Dissolve this compound in DMSO (1–10 mM stock) and dilute in assay buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 10–100 μM.

- Enzyme Kinetics : Use continuous fluorescence monitoring (excitation 360–380 nm, emission 440–460 nm) to track AMC release over time. Initial velocity measurements should be normalized to negative controls (enzyme-free reactions).

- Data Normalization : Include blanks (substrate-only) and calibrate using free AMC standards. Refer to established methodologies in Analytical Chemistry for validation .

Q. How can researchers address variability in fluorescence readings when using this compound?

Common sources of variability include:

- Inner Filter Effects : Correct for absorbance interference at high substrate concentrations using established formulas (e.g., ).

- pH Sensitivity : Ensure buffer consistency, as AMC fluorescence intensity is pH-dependent (optimal at pH > 7.5).

- Temperature Control : Use thermostatted cuvettes to minimize enzyme denaturation and fluorescence drift. Detailed troubleshooting frameworks are outlined in Glycobiology protocols .

Q. What are the limitations of this compound in studying enzyme inhibition?

- Substrate Specificity : this compound is selective for glycyl-glycine hydrolases but may cross-react with nonspecific proteases (e.g., trypsin-like enzymes).

- Signal Saturation : High substrate concentrations can lead to signal plateauing, masking true inhibition kinetics. Use lower concentrations (≤ ) for accurate IC₅₀ determinations. Comparative studies with alternative substrates (e.g., H-Ala-AMC) are recommended to validate specificity .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., anomalous KmK_mKm values) be resolved in this compound-based assays?

Contradictions often arise from:

- Enzyme Purity : Trace contaminants (e.g., endogenous proteases) may skew results. Validate enzyme purity via SDS-PAGE or mass spectrometry.

- Nonlinear Regression Artifacts : Use global fitting algorithms (e.g., GraphPad Prism) to avoid overfitting Michaelis-Menten curves.

- Substrate Batch Variability : Quantify AMC contamination in substrate stocks via HPLC. For methodological rigor, consult Reviews in Analytical Chemistry on statistical validation .

Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

- Miniaturization : Adapt assays to 384-well plates with automated liquid handling.

- Quench Protocols : Use acid (e.g., acetic acid) or inhibitor cocktails to stop reactions at fixed timepoints.

- Z’-Factor Validation : Ensure Z’ > 0.5 for robust signal-to-noise ratios. Case studies in Molecular & Cellular Proteomics highlight integration with LC-MS for hit confirmation .

Q. How can this compound be integrated with orthogonal methods to study protease mechanism of action (MOA)?

- FRET-Based Cross-Validation : Pair with quenched fluorescent substrates (e.g., Dabcyl-Edans) to confirm cleavage sites.

- Crystallography : Co-crystallize protease-H-Gly-Gly-AMC complexes to resolve binding modes.

- Computational Docking : Use tools like AutoDock Vina to simulate substrate-enzyme interactions. Multidisciplinary approaches are detailed in Medicinal Chemistry Communications .

Q. Methodological and Analytical Guidance

Q. What statistical frameworks are critical for analyzing this compound-derived data?

- Error Propagation : Account for pipetting errors and fluorescence variability using Monte Carlo simulations.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Replicates : Use ≥3 technical replicates and independent biological repeats. Refer to Reviews in Analytical Chemistry for best practices in data reporting .

Q. How should researchers document raw and processed data for reproducibility?

- Raw Data : Deposit fluorescence time courses and instrument metadata in public repositories (e.g., Zenodo).

- Processed Data : Include normalized velocity plots and kinetic parameters (, ) in main figures, with raw datasets in appendices .

- MIAME Compliance : Adhere to minimum information standards for enzyme assays .

Q. Ethical and Citation Considerations

Properties

IUPAC Name |

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLILQIZVFKNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.